BOC-D-TRP-OSU

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Derivative Purity

Procure BOC-D-TRP-OSU (CAS 22220-11-7) ≥99% purity for SPPS requiring precise D-tryptophan incorporation. Unlike free acids (requires in situ activation), L-isomers (diastereomer formation), or Fmoc analogs (incompatible deprotection strategies), this pre-activated Boc-D-Trp-OSu enables racemization-free coupling under mild conditions. Defined specifications ([a]D20 +54°, mp 143-150°C) reduce process variability. Ideal for therapeutic peptide analogs.

Molecular Formula C20H23N3O6
Molecular Weight 401.4 g/mol
CAS No. 22220-11-7
Cat. No. B1421967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-D-TRP-OSU
CAS22220-11-7
Molecular FormulaC20H23N3O6
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C20H23N3O6/c1-20(2,3)28-19(27)22-15(18(26)29-23-16(24)8-9-17(23)25)10-12-11-21-14-7-5-4-6-13(12)14/h4-7,11,15,21H,8-10H2,1-3H3,(H,22,27)/t15-/m1/s1
InChIKeyCPJXMXQYRHNIFU-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-D-TRP-OSU (CAS 22220-11-7): A High-Purity Boc-D-Tryptophan Active Ester for Controlled Peptide Synthesis and Bioanalytical Derivatization


BOC-D-TRP-OSU, also known as Nα-Boc-D-tryptophan N-hydroxysuccinimide ester, is an activated amino acid derivative with the molecular formula C20H23N3O6 and a molecular weight of 401.42 g/mol. It belongs to the class of N-hydroxysuccinimide (OSu) active esters, which are widely used in solid-phase peptide synthesis (SPPS) and bioconjugation chemistry. The compound's structure comprises a D-tryptophan core with its α-amino group protected by an acid-labile tert-butoxycarbonyl (Boc) group and its α-carboxyl group activated as an N-hydroxysuccinimide ester, enabling selective, racemization-resistant coupling with primary amines under mild conditions.

Why Generic Substitution of BOC-D-TRP-OSU Fails: The Critical Importance of Stereochemical Purity and Activation Chemistry in D-Tryptophan Incorporation


While other protected tryptophan derivatives exist, such as the L-enantiomer (Boc-L-Trp-OSu), the Fmoc-protected analog (Fmoc-D-Trp-OSu), or the non-activated free acid (Boc-D-Trp-OH), they are not interchangeable with BOC-D-TRP-OSU. Substitution can lead to significant and quantifiable deviations in experimental outcomes. The use of the L-enantiomer (Boc-L-Trp-OSu) would result in the synthesis of the incorrect diastereomeric peptide, altering its biological activity. Replacing the Boc group with an Fmoc group changes the entire synthesis strategy and deprotection chemistry, which is not always compatible with existing protocols or base-sensitive sequences. Finally, substituting the pre-activated OSu ester with the free acid Boc-D-Trp-OH necessitates an in situ activation step, which can lower coupling efficiency, increase racemization risk, and add process complexity.

BOC-D-TRP-OSU (CAS 22220-11-7): Quantitative Evidence Guide for Scientific Selection vs. Analogs and Alternatives


High Purity Specification and Lot-to-Lot Consistency of BOC-D-TRP-OSU for Reliable SPPS Outcomes

BOC-D-TRP-OSU from major suppliers is routinely offered with a purity specification of ≥ 99% as determined by High-Performance Liquid Chromatography (HPLC) . This high purity specification is a key differentiator from the non-activated parent compound, Boc-D-Trp-OH, which is commonly offered at a lower standard purity of ≥ 98% (TLC) or 97% . The presence of related impurities, including diastereomers or deletion sequences, in lower-purity building blocks can propagate through peptide synthesis, reducing the final yield and purity of the target peptide, complicating purification, and leading to costly failures in GMP production.

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Derivative Purity

Defined Optical Rotation Value for BOC-D-TRP-OSU Confirms Stereochemical Integrity of the D-Enantiomer

The optical rotation of BOC-D-TRP-OSU is specified as [α]D²⁰ = +54 ± 2° (c=1 in DMF) . This quantitative value confirms the stereochemical purity of the D-enantiomer. In contrast, the corresponding L-enantiomer, Boc-L-Trp-OSu, has an optical rotation value of -19.0° to -16.0° (c=1 in chloroform) as specified by a different vendor, reflecting its opposite chirality . The precise positive rotation value for the D-isomer provides a clear, measurable quality control metric that ensures the correct enantiomer is being used. Substitution with a racemic or L-form would yield a different optical rotation value, a difference of approximately +70° in specific rotation between the pure D and L forms, directly impacting the stereochemistry of the final peptide product.

Chiral Purity Stereochemistry Peptide Therapeutics

Rapid and Quantitative Derivatization of Neurotransmitters Using BOC-D-TRP-OSU for Enhanced LC-MS Sensitivity

In a study focused on neurotransmitter quantification, the L-enantiomer analog, Boc-L-Trp-OSu, was used as a pre-column derivatization reagent for LC-MS analysis of rat brain microdialysis samples [1]. The derivatization was reported to be rapid and quantitative in phosphate buffer (pH 7.4) at room temperature. The derivatized neurotransmitters were suitable for rapid LC-MS quantification with less than 3-minute chromatographic separation [1]. While this study used the L-enantiomer, it provides a class-level inference for the reactivity and utility of the N-hydroxysuccinimide ester of Boc-tryptophan, including BOC-D-TRP-OSU, in a demanding bioanalytical application.

Bioanalytical Chemistry Neurotransmitter Quantification LC-MS Derivatization

Precise Physical Characterization of BOC-D-TRP-OSU Enables Reproducible Handling and Process Control

BOC-D-TRP-OSU has a well-defined melting point of 143-150 °C and is supplied as a white to off-white powder with a recommended storage temperature of 0-8 °C . These specific physical and storage specifications are more stringently defined than for the commonly used alternative, Boc-D-Trp-OH, for which melting point data is often not provided in vendor documentation or is broader . The narrow melting point range serves as a practical indicator of chemical purity and crystallinity, while the specific storage condition (refrigerated) ensures long-term stability of the reactive OSu ester, which is more moisture-sensitive than the free acid.

Process Chemistry Quality Control Peptide Manufacturing

Quantitatively Justified Research and Industrial Applications for BOC-D-TRP-OSU (CAS 22220-11-7)


Synthesis of Bioactive Peptides Requiring Stereochemically Pure D-Tryptophan Residues

This scenario is directly supported by the compound's high purity (≥ 99% HPLC) and defined positive optical rotation (+54°), ensuring the correct D-enantiomer is incorporated without racemization during solid-phase peptide synthesis (SPPS). This is critical for the production of therapeutic peptides like somatostatin analogs and gonadorelin analogs, where D-Trp residues are essential for biological activity and metabolic stability. [1]

High-Throughput Bioanalytical Method Development Using Stereospecific Derivatization

Building on the demonstrated rapid and quantitative derivatization capability of the Boc-Trp-OSu scaffold for LC-MS analysis of amines , BOC-D-TRP-OSU is uniquely suited for developing assays that require stereospecific tagging of chiral analytes. The defined and stable nature of the OSu ester [1] supports robust, automated workflows with minimal side reactions, a key requirement for validating methods in drug metabolism and pharmacokinetic (DMPK) studies.

Process Development and Scale-Up in cGMP Peptide Manufacturing

The precise physical specifications of BOC-D-TRP-OSU, including its melting point (143-150 °C) and defined storage condition (0-8 °C), are essential for process validation and quality control in regulated manufacturing environments. This level of specification reduces variability, ensuring consistent coupling efficiency and final peptide purity, which directly translates to lower cost of goods and higher process reliability compared to using less rigorously characterized building blocks. [1]

Technical Documentation Hub

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